Cas no 1179156-01-4 (1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol)

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol is a fluorinated β-amino alcohol derivative characterized by its distinct structural features, including a 4-fluorophenyl group and a branched alkylamine moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as a chiral intermediate or pharmacophore in the development of bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity in certain applications, while the secondary amine and hydroxyl groups offer versatility for further functionalization. Its well-defined molecular structure ensures reproducibility in research settings, making it a valuable building block for the synthesis of more complex compounds.
1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol structure
1179156-01-4 structure
Product Name:1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
CAS No:1179156-01-4
MF:C12H18FNO
MW:211.275826931
CID:4575454
Update Time:2025-10-29

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
    • 1-(4-fluorophenyl)-2-(2-methylpropylamino)ethanol
    • Z240973538
    • 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
    • Inchi: 1S/C12H18FNO/c1-9(2)7-14-8-12(15)10-3-5-11(13)6-4-10/h3-6,9,12,14-15H,7-8H2,1-2H3
    • InChI Key: LNMKBIJDLWBVCZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CNCC(C)C)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 167
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.299

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol Pricemore >>

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Additional information on 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol: A Comprehensive Overview

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol, with the CAS number 1179156-01-4, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, often referred to as FPAE for brevity, belongs to the class of amino alcohols and exhibits a complex structure that combines both hydroxyl and amine functionalities. Its molecular formula is C13H23FO2N, and it has a molar mass of approximately 255.3 g/mol.

The synthesis of FPAE involves a multi-step process that typically begins with the preparation of the 4-fluorophenol derivative. This is followed by nucleophilic substitution reactions to introduce the amino group and subsequent reductions to form the hydroxyl functionality. The compound's structure is characterized by a fluorine atom attached to the aromatic ring, which imparts unique electronic properties, and an isobutylamine group that contributes to its amphiphilic nature.

FPAE has been extensively studied for its potential in pharmaceutical applications. Recent research has highlighted its role as a promising candidate in drug delivery systems due to its ability to form stable micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, studies have shown that FPAE can act as a surfactant, reducing interfacial tension between oil and water phases, which makes it valuable in emulsion formulations.

In the field of materials science, FPAE has been explored as a precursor for the synthesis of advanced polymers. Its amino and hydroxyl groups provide reactive sites for polymerization reactions, leading to materials with tailored mechanical and thermal properties. For instance, researchers have successfully synthesized polyurethanes incorporating FPAE, which exhibit improved flexibility and resistance to environmental factors such as UV radiation and moisture.

The toxicity profile of FPAE has also been a subject of recent investigations. Acute toxicity studies indicate that it has a relatively low toxicity profile when administered at moderate doses. However, chronic exposure studies are still underway to fully understand its long-term effects on biological systems. These findings underscore the importance of further research into the safety and efficacy of FPAE for various applications.

In conclusion, 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol (FPAE), with CAS number 1179156-01-4, represents a multifaceted compound with significant potential across diverse industries. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a key player in the development of novel materials and pharmaceuticals. Continued research into its properties will undoubtedly unlock new opportunities for its utilization in innovative technologies.

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